N-ethyl-3-(methylsulfanylmethyl)-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide
Description
N-ethyl-3-(methylsulfanylmethyl)-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of carboxamides This compound features a pyridine ring, which is a common structural motif in many biologically active molecules
Properties
IUPAC Name |
N-ethyl-3-(methylsulfanylmethyl)-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-4-20(13(2)14-7-5-9-18-11-14)17(21)16-15(12-22-3)8-6-10-19-16/h5-11,13H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSKSEYONUUCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C1=CN=CC=C1)C(=O)C2=C(C=CC=N2)CSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(methylsulfanylmethyl)-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Alkylation reactions: The ethyl and methylsulfanylmethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(methylsulfanylmethyl)-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-3-(methylsulfanylmethyl)-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-3-(methylsulfanylmethyl)-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide: can be compared with other carboxamides and pyridine derivatives.
N-ethyl-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide: Lacks the methylsulfanylmethyl group.
3-(methylsulfanylmethyl)-N-(1-pyridin-3-ylethyl)pyridine-2-carboxamide: Lacks the ethyl group.
Uniqueness
The unique combination of functional groups in this compound may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
